(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol

説明

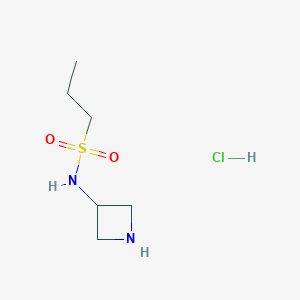

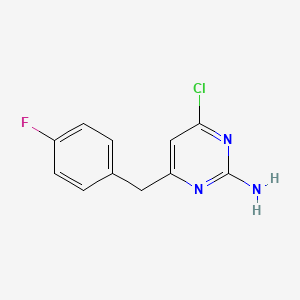

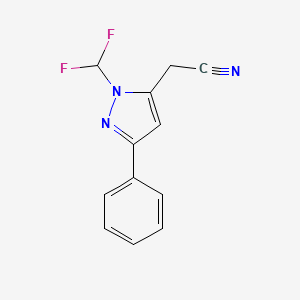

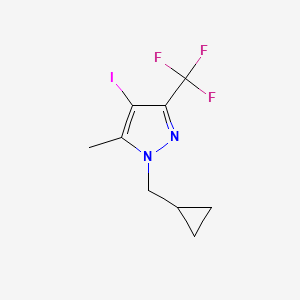

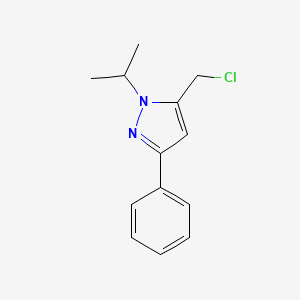

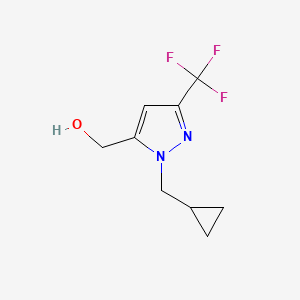

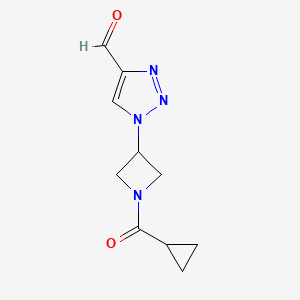

The compound is a pyrazole derivative with a trifluoromethyl group and a cyclopropylmethyl group attached. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The trifluoromethyl group is a common functional group in organic chemistry, characterized by the presence of three fluorine atoms attached to a carbon atom . The cyclopropylmethyl group consists of a cyclopropane ring attached to a methyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the trifluoromethyl and cyclopropylmethyl groups . Trifluoromethylation is a common reaction in organic chemistry and can be achieved through various methods, including radical trifluoromethylation . The synthesis of cyclopropylmethyl groups can be achieved through various methods, including reactions involving cyclopropanemethanol .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the trifluoromethyl and cyclopropylmethyl groups . The C–F bond in the trifluoromethyl group is one of the strongest single bonds in organic compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in the molecule. For instance, the trifluoromethyl group could undergo various reactions, including C–F bond activation . The cyclopropylmethyl group could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, trifluoromethyl groups are known to influence the polarity, lipophilicity, and metabolic stability of compounds . The cyclopropyl group is a strained ring, which can influence the reactivity of the compound .科学的研究の応用

Pyrazole Derivatives in Scientific Research

Synthesis and Bioevaluation : Pyrazoles, including derivatives similar to the compound , have been intensively studied for their diverse pharmaceutical and agrochemical activities. Innovative synthetic strategies have led to pyrazole derivatives exhibiting antimicrobial, antifungal, antiviral, and antioxidant properties. These compounds are synthesized through various methods, highlighting their potential in developing new therapeutic agents and agrochemical products (Sheetal et al., 2018).

Methanol as a Research Focus

Methanol in Energy Systems : Methanol's role as an energy carrier and its conversion into valuable products like hydrogen have been extensively reviewed. Advances in catalyst development and reactor technology aim to improve the efficiency and sustainability of hydrogen production from methanol, signifying its importance in the future hydrogen economy (G. García et al., 2021).

Biotechnological Applications of Methanotrophs : Methanotrophs, bacteria capable of using methane as a carbon source, offer a biological route to convert methane into methanol. This process has potential applications in producing single-cell proteins, biopolymers, and other valuable compounds, demonstrating an innovative approach to utilizing methane, a significant greenhouse gas, for producing methanol and other chemicals (P. Strong et al., 2015).

Methanol in Fuel Cells : The direct methanol fuel cell (DMFC) technology, which utilizes methanol as a fuel, highlights the importance of understanding methanol oxidation mechanisms. Research focuses on overcoming challenges like methanol crossover to enhance DMFC performance, emphasizing methanol's role in renewable energy technologies (A. Heinzel & V. M. Barragán, 1999).

作用機序

Target of Action

Compounds with similar structures have been found to inhibit sterol demethylase , a key enzyme involved in the biosynthesis of sterols in fungi. This suggests that (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol may have a similar target.

Mode of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is known to participate in radical trifluoromethylation of carbon-centered radical intermediates , which could be a potential interaction with its targets.

Biochemical Pathways

The trifluoromethylation process is known to affect carbon-centered radical intermediates . Additionally, cyclopropane biosynthesis involves enzymatic cyclopropanations , which could be relevant to the action of this compound.

Result of Action

Compounds with similar structures have shown remarkable inhibitory activities against certain fungi , suggesting that this compound may have similar effects.

将来の方向性

生化学分析

Biochemical Properties

(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This compound’s trifluoromethyl group is particularly important for its biochemical properties, as it can enhance the compound’s stability and binding affinity to target proteins .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in the downregulation of downstream signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its gradual breakdown. In in vitro and in vivo studies, long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in mitochondrial activity and oxidative stress levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxicity, leading to liver and kidney damage. Threshold effects have been noted, where a certain dosage level must be reached before significant biochemical and physiological changes are observed .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The trifluoromethyl group in this compound plays a crucial role in its metabolic stability, as it can resist enzymatic degradation, leading to prolonged activity in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with organic anion transporters, which facilitate its uptake into cells. Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. The distribution of this compound within tissues is influenced by its lipophilicity and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy production. Additionally, this compound can be found in the endoplasmic reticulum, where it may influence protein folding and secretion. Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments, thereby modulating its activity and function .

特性

IUPAC Name |

[2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O/c10-9(11,12)8-3-7(5-15)14(13-8)4-6-1-2-6/h3,6,15H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVFHPPGNKDGPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1492654.png)